molecular formula C5H9Cl2NO B8508138 Morpholinium, 4-(chloromethylene)-, chloride CAS No. 59611-75-5

Morpholinium, 4-(chloromethylene)-, chloride

Cat. No.: B8508138
CAS No.: 59611-75-5
M. Wt: 170.03 g/mol
InChI Key: ULGWDVQSFPLKQJ-UHFFFAOYSA-M
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Description

Morpholinium, 4-(chloromethylene)-, chloride is a useful research compound. Its molecular formula is C5H9Cl2NO and its molecular weight is 170.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

59611-75-5

Molecular Formula

C5H9Cl2NO

Molecular Weight

170.03 g/mol

IUPAC Name

4-(chloromethylidene)morpholin-4-ium;chloride

InChI

InChI=1S/C5H9ClNO.ClH/c6-5-7-1-3-8-4-2-7;/h5H,1-4H2;1H/q+1;/p-1

InChI Key

ULGWDVQSFPLKQJ-UHFFFAOYSA-M

Canonical SMILES

C1COCC[N+]1=CCl.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Formylmorpholine (7.58 g) dissolved in anhydrous ethyl ether (200 ml) is reacted with oxalyl chloride (8.02 g) under stirring at room temperature for 20 hours. The precipitate is filtered, washed with anhydrous ethyl ether and dried in vacuo at room temperature for 1 hour to yield 8.9 g of 4-chloromethylene-morpholinium chloride. This compound (5.47 g) is added portionwise at -15°60 C. to a stirred solution of 3-(8-amino-1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-2-cyano-3-oxo-N-phenyl-propanamide (3 g) in anhydrous tetrahydrofuran (130 ml) containing triethylamine (8.96 ml). The reaction mixture is kept under stirring at -15° C. for 2 hours and then at about 0° C. for 2 hours again. Finally it is diluted with ice water and acidified to pH 4 with citric acid. The precipitate is filtered, fired in vacuo at 50° C. and then purified over a SiO2 column using chloroform/methanol30% NH4OH 85/12/0.5 as eluent. The recovered product is crystallized from methanol to yield 1.4 g of 2-cyano-3(1,4-dihydro-8-morpholinomethyleneamino-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-3-oxo-N-phenyl-propanamide, m.p. 205°-210° C.
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Utilizing a procedure similar that used in Preparation 1, but beginning with N-formylmorpholine (346 gm, 3.01 mol) and phosgene (301 gm, 3.05 mol), a 65% yield (333 gm, 1.96 mol) of N-(chloromethylene)-morpholinium chloride is obtained.
Quantity
346 g
Type
reactant
Reaction Step One
Quantity
301 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under dry nitrogen, N-formyl piperidine (124 gm, 1.10 mol), rapidly stirring at -4° C., is treated dropwise over the course of 30 minutes with thionyl chloride (144 gm, 1.21 mol), the temperature being maintained below 0° C. with ice-methanol cooling. The resulting solution is warmed slowly to 56° C. over 80 minutes with the application of vacuum (at about 30 mm). A mixture of methylene chloride 10 ml and toluene (40 ml) is added, and the resulting slurry is concentrated to dryness (37° C., about 30 mm vacuum). This stripping procedure is repeated, and final concentration is accomplished by the application of higher (about 5 mm) vacuum (30°-42° C., 30 min), to yield solid N-(chloromethylene)-morpholinium chloride.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

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